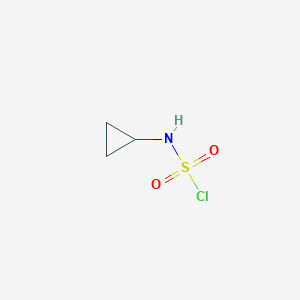

Cyclopropylsulfamoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclopropylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWHNTUPIABSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopropylsulfamoyl chloride can be synthesized through the reaction of cyclopropylamine with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Cyclopropylamine+Chlorosulfonic acid→Cyclopropylsulfamoyl chloride+Hydrochloric acid

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropylsulfamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted sulfamides.

Hydrolysis: In the presence of water, it hydrolyzes to form cyclopropylsulfamic acid and hydrochloric acid.

Reduction: It can be reduced to cyclopropylsulfamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Substituted Sulfamides: Formed through substitution reactions.

Cyclopropylsulfamic Acid: Formed through hydrolysis.

Cyclopropylsulfamide: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

Cyclopropylsulfamoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the modification of biomolecules for research purposes.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of cyclopropylsulfamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic sulfur atom makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is harnessed in the synthesis of complex molecules in both research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Structural Features :

Hazards :

- GHS Classification : Toxic if swallowed (H301), causes severe skin burns (H314), and may be corrosive .

- Precautionary Measures : Use protective equipment (P280), avoid inhalation/ingestion (P301+P330+P331), and seek immediate medical attention (P310) .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride | 930395-72-5 | C₉H₁₀ClNO₄S₂ | 295.8 | Sulfamoyl, sulfonyl chloride |

| Cyclopropylmethanesulfonyl chloride | 1355067-20-7 | C₄H₇ClO₂S | 154.6 | Methanesulfonyl chloride |

| 4-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride | 1000932-54-6 | C₉H₁₀ClNO₄S₂ | 295.8 | Sulfamoyl, sulfonyl chloride (para) |

| Cyclopropylformamidine hydrochloride | 57297-29-7 | C₄H₈N₂·HCl | 120.6 | Formamidine hydrochloride |

Key Observations :

Positional Isomerism : The 3- and 4-substituted benzene derivatives (CAS 930395-72-5 vs. 1000932-54-6) differ in substitution patterns, influencing electronic properties and reactivity. Para-substituted isomers often exhibit higher symmetry, affecting crystallinity and solubility .

Functional Group Reactivity :

- Sulfamoyl chlorides (e.g., 930395-72-5) are more reactive toward amines than methanesulfonyl chlorides (e.g., 1355067-20-7) due to the electron-withdrawing sulfamoyl group .

- Cyclopropylformamidine hydrochloride (57297-29-7) lacks sulfonyl groups but contains a formamidine moiety, making it suitable for coordination chemistry or as a ligand .

Critical Insights :

- The bifunctional nature of 3-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride allows sequential reactions (e.g., sulfonylation followed by cyclopropane ring modifications), which is advantageous in multi-step syntheses .

- Aliphatic sulfonyl chlorides (e.g., 1355067-20-7) are preferred for simpler sulfonation reactions due to their lower steric hindrance .

Biologische Aktivität

Cyclopropylsulfamoyl chloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C4H8ClN2O2S

- Molecular Weight : 197.63 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CC1S(=O)(=O)NCl

This compound primarily exerts its biological effects through the formation of covalent bonds with nucleophilic sites on target biomolecules. The sulfonyl chloride group is particularly reactive, facilitating nucleophilic substitution reactions that can modulate the activity of enzymes and receptors. This mechanism is crucial for its potential therapeutic applications, especially in targeting specific biochemical pathways associated with diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. Studies have demonstrated that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammatory pathways could provide therapeutic benefits. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.

Cytotoxicity and Anticancer Potential

In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to inhibit cell proliferation indicates its potential as an anticancer agent. Notably, studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL across various strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

-

Anti-inflammatory Mechanisms :

- In a model of induced inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its role in modulating inflammatory responses.

-

Cytotoxicity in Cancer Cells :

- Research involving this compound on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed IC50 values around 25 µM, indicating effective cytotoxicity. Flow cytometric analysis showed increased apoptosis rates correlated with higher concentrations of the compound.

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Effects | Cytotoxicity |

|---|---|---|---|

| This compound | Effective | Moderate | High |

| Sulfamethoxazole | Strong | Low | Moderate |

| Methanesulfonamide | Moderate | Moderate | Low |

Q & A

Q. What are the standard synthetic routes for cyclopropylsulfamoyl chloride, and how can purity be optimized?

this compound is typically synthesized via the reaction of benzene-1-sulfonyl chloride with cyclopropyl isocyanate in an inert atmosphere (e.g., nitrogen) using solvents like dichloromethane or chloroform . Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios. Purification often involves recrystallization from non-polar solvents or column chromatography with silica gel, monitored by TLC or HPLC for purity ≥98% .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the sulfamoyl and cyclopropyl moieties.

- FT-IR for identifying S=O (1150–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 259.71) .

- Elemental analysis to verify C, H, N, S, and Cl content within ±0.3% of theoretical values.

Q. What safety protocols are recommended for handling this compound in the lab?

Due to its reactive sulfonyl chloride group and potential toxicity:

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).

- Avoid inhalation and skin contact; implement emergency showers and eye-wash stations .

- Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound derivatives?

Yield optimization requires:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk decomposition.

- Catalyst use : Lewis acids like AlCl₃ (5 mol%) can accelerate sulfonylation .

- Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify intermediate phases. Contradictions in literature yields (e.g., 60–85%) may arise from trace moisture or impurities in reagents .

Q. What computational methods are suitable for predicting this compound’s reactivity?

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Parr functions) to predict nucleophilic attack sites.

- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., solvation free energy in chloroform vs. DCM) .

- ADMET prediction tools : Estimate toxicity profiles (e.g., using SwissADME) to guide derivative design .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Discrepancies (e.g., δH shifts in ¹H NMR) often stem from:

- Solvent polarity : Compare data in deuterated chloroform vs. DMSO-d₆.

- Conformational isomerism : Use variable-temperature NMR to resolve dynamic equilibria.

- Impurity profiles : Cross-validate with LC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids) .

Methodological Guidance

- Experimental design : Follow ISO/IEC 17025 standards for reagent qualification and method validation .

- Data reporting : Include raw spectral data (e.g., NMR integrals, HRMS spectra) in supplementary materials for reproducibility .

- Ethical compliance : Adhere to institutional safety review protocols and ECHA guidelines for hazardous chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.